Ursodesoxycholic Acid Diformate
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Overview
Description
Ursodesoxycholic Acid Diformate is a derivative of Ursodeoxycholic Acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. Ursodeoxycholic Acid is known for its therapeutic applications in treating liver and gallbladder diseases. This compound is synthesized to enhance the properties and applications of Ursodeoxycholic Acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodesoxycholic Acid Diformate can be synthesized through various methods, including chemical and biological processes. One common method involves the biotransformation of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes catalyze the conversion of chenodeoxycholic acid to Ursodeoxycholic Acid, which can then be further modified to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria such as Escherichia coli. These bacteria express the necessary enzymes to convert chenodeoxycholic acid to Ursodeoxycholic Acid, which is then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Ursodesoxycholic Acid Diformate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of Ursodeoxycholic Acid to form 7-ketolithocholic acid, followed by reduction to produce Ursodesoxycholic Acid .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity and efficiency of the reactions .
Major Products: The major products formed from these reactions include Ursodesoxycholic Acid and its derivatives, which can be further modified to produce this compound .
Scientific Research Applications
Ursodesoxycholic Acid Diformate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its effects on cellular metabolism.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Ursodesoxycholic Acid Diformate exerts its effects by modifying the bile acid pool, increasing the hydrophilicity of bile acids, and reducing the cytotoxicity of bile. It also stimulates the secretion of bile, thereby alleviating cholestasis. The compound acts on various molecular targets, including transport proteins and receptors involved in bile acid metabolism .
Comparison with Similar Compounds
- Chenodeoxycholic Acid
- Cholic Acid
- Lithocholic Acid
Comparison: Ursodesoxycholic Acid Diformate is unique in its ability to enhance the therapeutic properties of Ursodeoxycholic Acid. Unlike chenodeoxycholic acid, which is less well-tolerated in humans, this compound exhibits better efficacy and fewer side effects .
Properties
CAS No. |
6159-50-8 |
---|---|
Molecular Formula |
C26H40O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI Key |
LMKQATDCJXKIJD-LBSADWJPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origin of Product |
United States |
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